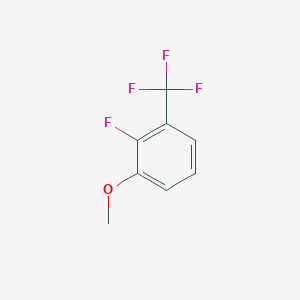

2-Fluoro-3-(trifluoromethyl)anisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZDEYSCSPZMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379210 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151868-17-6 | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151868-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole

Abstract: This guide provides an in-depth technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic ether of significant interest in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, discuss robust synthetic methodologies, and highlight its role as a versatile building block in modern drug discovery. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis and application.

Compound Profile and Physicochemical Properties

This compound, also known as 1-fluoro-2-methoxy-3-(trifluoromethyl)benzene, is a specialty chemical building block valued for the unique electronic properties conferred by its substituents. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the anisole scaffold creates a distinct electronic environment, making it a valuable intermediate in the synthesis of complex molecules.[1]

The trifluoromethyl group is a powerful electron-withdrawing group and is often used in drug design as a bioisostere for a methyl or chloro group to modulate electronic and steric properties, or to block metabolic oxidation.[2] The strategic incorporation of fluorine can enhance pharmacokinetic properties, improve metabolic stability, and increase binding affinity of drug candidates.[3]

Chemical Identity:

-

Systematic Name: 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene

-

Common Name: this compound

-

CAS Number: 151868-17-6[1]

-

Molecular Formula: C₈H₆F₄O[1]

-

Molecular Weight: 194.13 g/mol [1]

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 151868-17-6 | [1] |

| Molecular Formula | C₈H₆F₄O | [1] |

| Molecular Weight | 194.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥99% (Typical) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from a readily available precursor, 2-fluoro-3-(trifluoromethyl)phenol. The key transformation is a nucleophilic substitution at the phenolic oxygen, a classic Williamson ether synthesis.

Preferred Synthetic Route: O-Methylation of 2-Fluoro-3-(trifluoromethyl)phenol

This method is favored for its high efficiency, operational simplicity, and use of common laboratory reagents. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks a methylating agent.

Sources

A Technical Guide to the Chemical Properties and Applications of 2-Fluoro-3-(trifluoromethyl)anisole

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated organic compounds often exhibit profoundly altered physicochemical and biological properties compared to their non-fluorinated analogues. 2-Fluoro-3-(trifluoromethyl)anisole stands as a prime example of a highly functionalized aromatic building block, combining the electronic influence of a methoxy group, a fluorine atom, and a trifluoromethyl (CF₃) group on a single benzene ring. This unique substitution pattern creates a versatile intermediate with distinct reactivity and conformational properties. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

This compound, with the CAS Number 151868-17-6 , is a substituted anisole. The structure is characterized by a methoxy (-OCH₃) group, a fluorine atom at the C2 position, and a trifluoromethyl (-CF₃) group at the C3 position. These substituents create a unique electronic and steric environment on the aromatic ring, which dictates its physical properties and chemical reactivity.

| Identifier | Value | Source |

| IUPAC Name | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene | N/A |

| CAS Number | 151868-17-6 | [1][2][3] |

| Molecular Formula | C₈H₆F₄O | [1][3][4] |

| Molecular Weight | 194.13 g/mol | [1][3][4] |

| Canonical SMILES | COC1=C(C(=CC=C1)C(F)(F)F)F | N/A |

| InChI Key | N/A | N/A |

Physicochemical Properties

The physical properties of this compound are dominated by its fluorinated substituents. The strong electron-withdrawing nature of the CF₃ group and the fluorine atom influences its polarity, boiling point, and solubility. It is typically a colorless to pale yellow liquid under standard conditions.[3]

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~160-170 °C (estimated at 760 mmHg) | [5] |

| Density | ~1.3 g/cm³ (estimated) | [5] |

| Flash Point | 71 °C (160 °F) | [6] |

| Refractive Index | 1.4370 | [6] |

| Solubility | Not miscible in water | [5] |

| Storage Temperature | 2-8 °C | [6] |

Note: Boiling point and density are estimated based on the properties of closely related isomers, such as 2-Fluoro-5-(trifluoromethyl)anisole (B.P. 164.8 °C, Density 1.284 g/cm³).[5]

Synthesis and Purification

As a specialized building block, this compound is typically synthesized from commercially available precursors. A chemically sound and common approach is the O-methylation of the corresponding phenol, 2-Fluoro-3-(trifluoromethyl)phenol, via a Williamson ether synthesis.

Experimental Protocol: O-Methylation of 2-Fluoro-3-(trifluoromethyl)phenol

-

Reaction Setup: To a solution of 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent such as Acetone or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration), add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) as a base.

-

Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 eq), dropwise to the stirring suspension at room temperature.

-

Causality Note: Potassium carbonate is a mild and effective base for deprotonating the phenol. Its insolubility in acetone drives the reaction forward by removing the protonated base from the equilibrium. Methyl iodide is a highly reactive and efficient methyl source.

-

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash with the solvent. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute base (e.g., 5% NaOH solution) to remove any unreacted phenol, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.[7][8]

-

¹H NMR: The spectrum would show a singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm. The three aromatic protons would appear as complex multiplets in the aromatic region (6.8-7.5 ppm), with splitting patterns influenced by H-H and H-F couplings.

-

¹⁹F NMR: Two distinct signals are expected. A singlet for the trifluoromethyl group (-CF₃) typically appears between -60 and -65 ppm. A second signal for the single fluorine atom on the ring would appear in a different region, with coupling to adjacent protons.

-

¹³C NMR: The spectrum would display eight unique carbon signals. The CF₃ carbon would appear as a quartet due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz). The aromatic carbons attached to fluorine would also show large one-bond C-F couplings, while other ring carbons would exhibit smaller two- or three-bond couplings.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 194.13, consistent with the molecular formula C₈H₆F₄O.

Caption: Standard workflow for the characterization and quality control of a synthesized chemical intermediate.

Chemical Reactivity and Mechanistic Considerations

The reactivity of the aromatic ring is governed by the interplay of its three substituents:

-

-OCH₃ (Methoxy): A strong activating, ortho, para-directing group.

-

-F (Fluoro): A weakly deactivating (by induction) but ortho, para-directing group (by resonance).

-

-CF₃ (Trifluoromethyl): A very strong deactivating, meta-directing group.[9]

This combination creates a complex reactivity map for electrophilic aromatic substitution. The powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent CF₃ group, making the C4 position the most probable site of substitution. The overall reactivity of the ring is significantly lower than that of anisole itself due to the two strongly deactivating fluorine-containing groups.

Caption: Predicted regioselectivity for electrophilic aromatic substitution on this compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a molecular scaffold in drug discovery. The introduction of fluorine and CF₃ groups is a well-established strategy to optimize drug-like properties.[10]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine or a CF₃ group at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[9]

-

Lipophilicity Modulation: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[9] However, studies on fluoroanisoles have shown that while a trifluoromethoxy (OCF₃) group increases lipophilicity, it can sometimes decrease passive permeability. This highlights the nuanced role of fluorine substitution that requires careful empirical validation.[11][12]

-

Binding Affinity: The high electronegativity of fluorine allows it to form favorable electrostatic and hydrogen bond interactions with protein targets, potentially increasing binding affinity and potency. The CF₃ group can also engage in specific non-covalent interactions within a receptor's binding pocket.

-

Versatile Intermediate: As an intermediate, it can participate in various reactions, including metal-catalyzed cross-coupling, nucleophilic aromatic substitution (under forcing conditions), and further functionalization of the aromatic ring.[3]

Safety, Handling, and Storage

This compound is a combustible liquid and an irritant. Proper safety protocols must be observed during its handling and storage.

| Hazard Class | GHS Statement | Precautionary Measures | Source |

| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames. | [13] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. | [13] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. | [13] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapors/mist. Use in a well-ventilated area. | [13] |

-

Handling: Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed. Recommended storage is at 2-8 °C.[6]

References

Click to expand

- 151868-17-6,this compound-AccelaChem|AccelaChemBio

- 151868-17-6 | this compound - Aromsyn Co.,Ltd.

- anisole suppliers USA - LookChem

- This compound Lab Grade (151868-17-6) - IndiaMART

- This compound | 151868-17-6 - Sigma-Aldrich

- Supporting Inform

- This compound | 151868-17-6 - ChemicalBook

- 261951-78-4, 2-FLUORO-5-(TRIFLUOROMETHYL)ANISOLE Formula - ECHEMI

- 2-Fluoroanisole 98 321-28-8 - Sigma-Aldrich

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry

- Fluorine in drug design: a case study with fluoroanisoles. (2015)

- 3-(Trifluoromethyl)anisole | C8H7F3O | CID 96691 - PubChem

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchG

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 3-(Trifluoromethyl)anisole | 454-90-0 - Sigma-Aldrich

- Fluorine in drug discovery: Role, design and case studies - PeerJ

- 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum - ChemicalBook

- Supporting Inform

- Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups - Refubium - Freie Universität Berlin

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P

- Series of 19 F NMR spectra recorded during the process of warming a...

- CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | 2-Fluoro-5-(trifluoromethyl)anisole - SynQuest Labs

- 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE | 127271-65-2 - ChemicalBook

- Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction - Organic Chemistry Frontiers (RSC Publishing)

- A journey into trifluoromethylchalcogenation: some reagents from Lyon - Comptes Rendus de l'Académie des Sciences

- 2-(Trifluoromethyl)anisole - Synquest Labs

Sources

- 1. 151868-17-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 151868-17-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. anisole suppliers USA [americanchemicalsuppliers.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 151868-17-6 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. synquestlabs.com [synquestlabs.com]

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole: Structure, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-3-(trifluoromethyl)anisole (CAS No: 151868-17-6), a fluorinated aromatic ether of significant interest in synthetic chemistry. The document elucidates the compound's core structure, explores the electronic interplay of its substituents, and outlines the spectroscopic methods essential for its characterization. Furthermore, a plausible synthetic pathway is detailed, alongside a discussion of its reactivity and key applications as a versatile building block in the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this specialized intermediate.

Introduction: The Strategic Role of Fluorine in Molecular Design

The deliberate incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that chemists leverage to fine-tune molecular characteristics.[1][2] Its high electronegativity and steric bulk allow it to serve as a bioisostere for groups like methyl or chloro, profoundly altering a molecule's electronic profile, metabolic stability, and lipophilicity.[1][3] The introduction of a -CF₃ group can shield adjacent positions from metabolic oxidation and enhance binding affinity to biological targets.[1] When combined with other substituents like a fluorine atom and a methoxy group on an aromatic ring, as in this compound, the result is a highly functionalized and electronically distinct scaffold, primed for creating novel and effective chemical entities.[4]

Molecular Structure and Physicochemical Properties

Core Structural Analysis

This compound is a substituted anisole. Its structure is defined by three key functional groups attached to a benzene ring:

-

A methoxy group (-OCH₃) at position 1, defining the molecule as an anisole derivative.

-

A fluorine atom (-F) at position 2 (ortho to the methoxy group).

-

A trifluoromethyl group (-CF₃) at position 3 (meta to the methoxy group).

The interplay of these groups dictates the molecule's reactivity and physical properties. The methoxy group is an activating, ortho-para directing group due to its +M (mesomeric) effect. Conversely, the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing due to their high electronegativity (-I effect), deactivating the ring towards electrophilic substitution.[1][4] This complex electronic environment makes the compound a valuable and specific building block in organic synthesis.[4]

Structural Diagram

Caption: Plausible synthetic workflow for this compound.

Reactivity Profile

This compound is a valuable intermediate precisely because of its tailored reactivity. It serves as a scaffold for building more complex molecules, primarily through reactions targeting the aromatic ring. It can participate in:

-

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the ring can be activated for reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. [4]* Nucleophilic Aromatic Substitution (SNAᵣ): The strong electron-withdrawing nature of the -F and -CF₃ groups can activate the ring for substitution reactions with strong nucleophiles, potentially displacing the fluorine atom under specific conditions. [4]

Applications in Research and Development

The primary utility of this compound is as a specialized building block in the synthesis of high-value chemicals. [4]

-

Pharmaceuticals: It is used to construct complex aromatic scaffolds found in active pharmaceutical ingredients (APIs). The presence of the fluoro- and trifluoromethyl- substituents is a known strategy for enhancing drug efficacy, tuning pharmacokinetics, and improving metabolic stability. [2]* Agrochemicals: Similar to pharmaceuticals, the unique properties imparted by fluorine are highly desirable in the design of modern herbicides, insecticides, and fungicides. [1][4]* Fine & Specialty Chemicals: The compound is used in the synthesis of other complex organic intermediates and materials where specific electronic properties are required. [4]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

Hazard Identification

| Hazard Class | Statement | Reference |

| Flammability | Combustible liquid | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | [5][6] |

| Eye Damage/Irritation | Causes serious eye irritation | [5][6] |

| STOT-SE | May cause respiratory irritation | [5][6] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure. [7]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat. [6][7]3. Safe Handling: Keep the container tightly closed when not in use. Keep away from heat, sparks, and open flames. [7]Use non-sparking tools. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. [7]4. First Aid:

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. [5][7] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][7] * If inhaled: Move the person to fresh air and keep them comfortable for breathing. [5] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6]

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][7]Keep the container tightly sealed to prevent moisture ingress and evaporation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved hazardous waste disposal plant. [7]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed chemical intermediate. Its structure, featuring a carefully arranged trio of methoxy, fluoro, and trifluoromethyl groups, provides a unique electronic and steric profile. This profile is intentionally leveraged by synthetic chemists to build complexity and introduce the desirable properties of fluorine into advanced molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its structure, properties, and safe handling is essential for unlocking its full potential in research and development.

References

- This compound Lab Grade (151868-17-6) - IndiaMART. (n.d.). IndiaMART.

- 3-fluoro-5-(trifluoromethyl)anisole. (n.d.). Stenutz.

- 3-(Trifluoromethyl)anisole | C8H7F3O | CID 96691. (n.d.). PubChem.

- Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.

- Synthetic method of 2, 3, 4-trifluoroaniline. (2015, October 7). Google Patents.

- 2-Fluoroanisole | C7H7FO | CID 67576. (n.d.). PubChem.

- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022, November 22). National Institutes of Health (NIH).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- A journey into trifluoromethylchalcogenation: some reagents from Lyon. (2024, November 13). Comptes Rendus de l'Académie des Sciences.

- 3-(Trifluoromethyl)anisole - Vapor Phase IR Spectrum. (n.d.). SpectraBase.

- 2-Fluoroanisole, For Industrial, Packaging Type: Carboy. (n.d.). IndiaMART.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction. (n.d.). Royal Society of Chemistry.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. indiamart.com [indiamart.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]

A Senior Application Scientist's Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic ether of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, headlined by its molecular weight, and explore its synthesis, analytical characterization, and established applications. This guide is structured to provide not only foundational data but also the mechanistic rationale and practical insights required for its effective utilization in a research and development setting. The strategic placement of both a fluorine atom and a trifluoromethyl group on the anisole scaffold imparts unique electronic and conformational characteristics, making it a valuable building block for creating complex molecular architectures.

The Strategic Importance of Fluorinated Anisoles in Modern Chemistry

Fluorine has emerged as a crucial element in the design of modern pharmaceuticals and advanced materials.[1] Its high electronegativity and small steric footprint allow for the fine-tuning of a molecule's properties, including lipophilicity, metabolic stability, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is frequently used as a bioisostere for methyl or chloro groups to block metabolic oxidation, adjust electronic properties, and enhance cell membrane permeability.[2][3]

This compound is an exemplar of this strategy. It combines the electron-withdrawing power of a -CF3 group with the distinct electronic and conformational effects of an ortho-fluorine atom on a methoxy-substituted benzene ring.[4] This specific substitution pattern makes it a versatile intermediate for constructing complex fluorinated scaffolds through reactions like metal-catalyzed coupling and nucleophilic aromatic substitution.[4] Understanding its fundamental properties is the first step toward leveraging its full potential.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical attributes is paramount for its application in synthesis and product development. The key properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 194.13 g/mol | [4] |

| Chemical Formula | C₈H₆F₄O | [4] |

| CAS Number | 151868-17-6 | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Purity | ≥99% (Typical) | [4] |

The molecular weight of 194.13 g/mol is a fundamental constant derived from its chemical formula, C₈H₆F₄O, and is critical for all stoichiometric calculations in reaction planning.[4]

Diagram 1: Molecular Structure of this compound

A 2D representation of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted anisoles often proceeds from the corresponding phenol. A common and reliable method is the Williamson ether synthesis, which involves the deprotonation of a phenol followed by nucleophilic substitution with a methylating agent.

Field-Proven Synthetic Protocol: Methylation of 2-Fluoro-3-(trifluoromethyl)phenol

This protocol is based on the standard Williamson ether synthesis, a robust and high-yielding reaction. The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the acidic phenol but not so strong as to cause side reactions. Acetone is an excellent solvent choice due to its polarity, which solubilizes the ionic intermediates, and its convenient boiling point for reflux conditions.

Materials:

-

2-Fluoro-3-(trifluoromethyl)phenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Fluoro-3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Expert Insight: The reaction is driven to completion by Le Chatelier's principle, as the potassium iodide byproduct precipitates out of the acetone, which has low solubility for it.

-

-

Workup: After cooling to room temperature, filter the solid precipitate (KI and excess K₂CO₃) and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Causality: The bicarbonate wash neutralizes any remaining acidic impurities, while the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram 2: Synthetic Workflow via Williamson Ether Synthesis

Workflow for the synthesis of this compound.

Applications in Research and Development

The unique electronic profile of this compound makes it a valuable building block in several areas:

-

Pharmaceutical Synthesis: This compound serves as a key intermediate for creating more complex molecules. The fluorinated aromatic scaffold can be elaborated using various cross-coupling reactions to build drug candidates with tailored pharmacokinetic properties.[4] Fluorination is a common tactic to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug design.[5]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties is a proven strategy in the development of modern herbicides and pesticides.[3][6]

-

Fine Chemical Synthesis: It is a versatile starting material for producing a range of fluorinated aromatic compounds used in materials science and electronic applications.[4]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. The following information is derived from safety data sheets (SDS) and should be strictly followed.

-

Hazard Statements: The compound is classified as a combustible liquid.[7] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Measures:

-

First Aid:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If on Skin: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[7]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound, with a molecular weight of 194.13 g/mol , is more than just a chemical with a defined mass. It is a strategically designed building block that offers chemists a reliable tool for introducing desirable fluorine-based properties into target molecules. Its synthesis is straightforward, its properties are well-characterized, and its potential applications in high-value sectors like pharmaceuticals and agrochemicals are significant. This guide has provided the foundational knowledge and practical insights necessary for its effective and safe utilization in any advanced research program.

References

- This compound Lab Grade (151868-17-6) - IndiaMART.

- Fluorine in drug design: a case study with fluoroanisoles - PubMed. (2015).

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- Fluorine in drug discovery: Role, design and case studies.

- Trifluoromethyl group - Wikipedia.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. indiamart.com [indiamart.com]

- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE | 127271-65-2 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

2-Fluoro-3-(trifluoromethyl)anisole synthesis precursors

An In-depth Technical Guide to the Synthesis Precursors of 2-Fluoro-3-(trifluoromethyl)anisole

Abstract

This compound is a fluorinated aromatic ether of significant interest in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its unique substitution pattern, featuring a methoxy group, a fluorine atom, and a trifluoromethyl (CF₃) group, imparts distinct electronic properties, making it a valuable building block for complex molecular scaffolds.[1] The strategic incorporation of fluorine and CF₃ groups is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This guide provides a comprehensive analysis of the key precursors and synthetic strategies for the preparation of this compound, designed for researchers, chemists, and process development professionals. We will explore the most viable synthetic disconnections, detail plausible reaction pathways, and offer field-proven insights into the causality behind experimental choices.

Strategic Analysis of Synthetic Pathways

The synthesis of asymmetrically substituted aromatic compounds like this compound requires careful strategic planning to ensure high regioselectivity and overall yield. Two primary retrosynthetic disconnections emerge as the most logical and industrially scalable approaches:

-

C-O Bond Formation via Nucleophilic Aromatic Substitution (SNAr): This approach involves installing the methoxy group in the final step by displacing a suitable leaving group (e.g., a halogen) from a pre-functionalized benzene ring. This is often the preferred route when the aromatic ring is highly activated by electron-withdrawing groups like CF₃.

-

C-O Bond Formation via O-Methylation: This classic strategy involves the synthesis of the corresponding phenol, 2-fluoro-3-(trifluoromethyl)phenol, followed by methylation to form the target anisole. The primary challenge lies in the efficient synthesis of the phenolic precursor.

A third, less common approach involving direct, late-stage electrophilic fluorination of an anisole precursor will also be considered, highlighting its inherent challenges.

Figure 1: High-level retrosynthetic analysis for this compound.

Pathway 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway leverages the powerful electron-withdrawing nature of the trifluoromethyl group, which strongly activates the aromatic ring for nucleophilic attack. The strategy hinges on the synthesis of a di-halogenated precursor, 2-chloro-1-fluoro-3-(trifluoromethyl)benzene , followed by a regioselective SNAr reaction with sodium methoxide.

Core Precursor: 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene

The key to this pathway is the successful synthesis of the di-halogenated precursor. A robust method for its preparation involves the Sandmeyer reaction, starting from the commercially available aniline, 2-amino-6-chlorobenzotrifluoride.

2.1.1. Synthesis of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene

The transformation from an aniline to a fluoro-benzene is classically achieved via the Balz–Schiemann reaction or related diazotization-fluorination sequences. The process involves two critical steps:

-

Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl). Careful temperature control (0–5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Fluorination: The resulting diazonium salt is then subjected to thermal or photochemical decomposition to replace the diazonium group with fluorine. If a tetrafluoroborate salt is formed, simple heating is often sufficient.

Sources

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)anisole: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-fluoro-3-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and its strategic application in the design of novel therapeutic agents.

Nomenclature and Chemical Identity: Unambiguously Defining the Molecule

This compound is a substituted benzene ring bearing a methoxy group, a fluorine atom, and a trifluoromethyl group. Precise identification is critical for scientific communication and procurement.

Systematic Names:

-

2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene

-

2-Fluoro-3-methoxybenzotrifluoride

Common Synonyms:

-

3-Trifluoromethyl-2-fluoroanisole

Registry Numbers:

-

CAS Registry Number: 151868-17-6

The Chemical Abstracts Service (CAS) number is the universally recognized unique identifier for this specific chemical substance, crucial for database searches and regulatory compliance.

Physicochemical Properties: A Quantitative Profile

The unique arrangement of the electron-withdrawing fluorine and trifluoromethyl groups, alongside the electron-donating methoxy group, imparts distinct electronic and physical properties to the molecule. These properties are pivotal in influencing its reactivity and its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₄O | N/A |

| Molecular Weight | 194.13 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥95-99% (Lab Grade) | [1] |

| Flash Point | 71 °C (160 °F) | [2] |

| Refractive Index | 1.4370 | [2] |

| Storage Temperature | 2-8 °C | [2] |

The Strategic Role of Fluorination in Drug Design: Why This Molecule Matters

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The presence of these moieties in this compound makes it a valuable scaffold for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug, reducing the required dosage and frequency.

-

Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule. This property can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups. This can alter the ionization state of a drug at physiological pH, impacting its solubility, absorption, and target binding.

-

Conformational Control: The steric bulk and electronic properties of the fluorine and trifluoromethyl groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a biological target.

Synthesis and Reactivity: A Plausible Synthetic Route and Mechanistic Insights

A likely synthetic pathway would start from a readily available precursor, such as 2-fluoro-3-nitrotoluene. The synthesis can be envisioned in the following logical steps:

Sources

Introduction: The Strategic Importance of Fluorinated Anisoles in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 151868-17-6) is a highly functionalized fluorinated aromatic ether.[1] Its structure, featuring a methoxy group, a fluorine atom at the 2-position, and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 3-position, makes it a molecule of significant interest.[1] The strategic placement of these substituents imparts unique electronic characteristics that are highly sought after in the fields of pharmaceutical and agrochemical development.[1] In medicinal chemistry, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3] The CF₃ group, in particular, can increase lipophilicity and block metabolic oxidation, while the C-F bond can improve stability and modulate the acidity of nearby functional groups.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization and application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and material science. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 151868-17-6 | [1][5] |

| Molecular Formula | C₈H₆F₄O | [1][6] |

| Molecular Weight | 194.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Flash Point | 71°C (160°F) | [6] |

| Refractive Index | 1.4370 | [6] |

| Purity | ≥99% (Lab Grade) | [1] |

| Storage Temperature | 2-8°C | [6] |

Structural Elucidation & Spectroscopic Profile

The precise arrangement of atoms and their electronic interactions define the reactivity and utility of this compound. Spectroscopic analysis is the primary means of confirming this structure and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural confirmation of fluorinated organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic signals will exhibit complex splitting patterns due to coupling with both the adjacent fluorine atom and other aromatic protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹JC-F), and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is a critical technique for this molecule. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The CF₃ group typically appears at a chemical shift around -60 to -65 ppm relative to a CFCl₃ standard.[7] The chemical shift of the aromatic fluorine will be distinct, providing unambiguous confirmation of its presence and electronic environment.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of approximately 194.

-

Key Fragmentation Pathways: The fragmentation of fluorinated compounds can be complex.[9][10] Common fragmentation patterns for this molecule would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 179, or the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 125. The stability of the resulting carbocations dictates the most probable fragmentation pathways.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C-F Stretching: Strong absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group and the aromatic ring.

-

C-O Stretching: A strong band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Role in Drug Discovery and Development

The strategic inclusion of fluorine in drug candidates is a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.[12][13][14]

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable to oxidative metabolism.[4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2]

-

Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3] This modification can enhance a compound's ability to cross cellular membranes, which is particularly crucial for drugs targeting the central nervous system (CNS).[2]

-

Binding Affinity: The strong electronegativity of fluorine atoms can lead to favorable electrostatic interactions with protein targets. Furthermore, the CF₃ group can act as a bioisostere for other groups, potentially improving the fit within a receptor's binding pocket and increasing potency.[3]

Experimental Protocol: Purity and Identity Verification by GC-MS

This protocol outlines a self-validating system for confirming the identity and assessing the purity of a sample of this compound.

Objective: To separate volatile components by Gas Chromatography (GC) and identify this compound by its mass spectrum and retention time.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure it does not co-elute with the analyte.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Parameters:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column separates compounds based on their boiling points, which is ideal for general screening.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes. This program ensures good separation of the analyte from any potential impurities.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method for generating reproducible fragmentation patterns.

-

Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern for the expected molecular ion (m/z 194) and key fragments.

-

Calculate the purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

-

Caption: Workflow for GC-MS analysis of this compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. The following guidelines are based on available Safety Data Sheets (SDS).[5][15]

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Avoid breathing vapors or mist.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[17] Store locked up.[5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]

-

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

-

-

Caption: Core safety protocol for handling fluorinated intermediates.

References

- Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.

- Royal Society of Chemistry. (n.d.). Supporting Information for a publication.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- IndiaMART. (n.d.). This compound Lab Grade.

- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Semantic Scholar. (2015). Fluorine in drug design: a case study with fluoroanisoles.

- ACS Publications. (n.d.). Mass Spectrometry of Analytical Derivatives.

- Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 3-(Trifluoromethyl)anisole.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- NIST. (n.d.). Mass spectra of fluorocarbons.

- Journal of Research of the National Bureau of Standards. (n.d.). Mass Spectra of Fluorocarbons.

- Freie Universität Berlin. (n.d.). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups.

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....

- Stenutz. (n.d.). 3-(trifluoromethyl)anisole.

- Stenutz. (n.d.). 3-fluoro-5-(trifluoromethyl)anisole.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- PubChem. (n.d.). 2-Fluoroanisole.

- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles....

Sources

- 1. indiamart.com [indiamart.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 151868-17-6 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. colorado.edu [colorado.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-3-(trifluoromethyl)anisole

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing substituents into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed analysis of the electronic landscape of 2-Fluoro-3-(trifluoromethyl)anisole, a molecule featuring a nuanced interplay of competing electronic effects. As a Senior Application Scientist, this document aims to synthesize fundamental principles with practical insights, elucidating the combined influence of the ortho-fluoro, meta-trifluoromethyl, and methoxy groups on the aromatic ring's reactivity and properties. Through an examination of inductive and resonance effects, supported by spectroscopic data and experimental considerations, this guide serves as a comprehensive resource for professionals engaged in the design and synthesis of novel fluorinated compounds.

Introduction: The Significance of Fluorine in Aromatic Systems

Fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, are widely employed in drug design and materials science to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The introduction of these groups can profoundly influence lipophilicity, metabolic stability, and binding affinity.[1][2] this compound presents a compelling case study due to the presence of three distinct substituents on the benzene ring, each exerting its own electronic influence. Understanding the vectoral sum of these effects is paramount for predicting the molecule's behavior in chemical reactions and biological systems.

Deconstructing the Electronic Contributions

The electronic character of this compound is determined by the cumulative effects of its three substituents: the methoxy group (-OCH3) at C1, the fluorine atom (-F) at C2, and the trifluoromethyl group (-CF3) at C3.

The Methoxy Group: A Classic Electron-Donating Group

The methoxy group is a powerful electron-donating group (EDG) primarily through its positive resonance (+R or +M) effect, where the lone pair of electrons on the oxygen atom delocalizes into the aromatic π-system.[3] This effect increases the electron density at the ortho and para positions.[4] It also exerts a weaker, electron-withdrawing inductive (-I) effect due to the electronegativity of the oxygen atom.[3] However, the resonance effect is generally more dominant.[3][5]

The Duality of Fluorine: Inductive Withdrawal vs. Resonance Donation

Fluorine, the most electronegative element, exhibits a strong electron-withdrawing inductive (-I) effect.[6] This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophiles.[6] Counterintuitively, fluorine also possesses a positive resonance (+R) effect due to its lone pairs of electrons, which can be donated to the aromatic ring.[6] While the +R effect of fluorine is weaker compared to other halogens, it is significant enough to direct incoming electrophiles to the ortho and para positions.[6][7] The interplay between these opposing effects is a subject of nuanced discussion in organic chemistry.[6][8]

The Trifluoromethyl Group: A Potent Electron Withdrawer

The trifluoromethyl group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[9] Its strong -I effect is a result of the high electronegativity of the three fluorine atoms.[10][11] Unlike the single fluorine atom, the -CF3 group does not exhibit a significant resonance-donating effect.[12] Consequently, it strongly deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position.[7][13]

The Combined Electronic Landscape of this compound

The net electronic effect on the anisole ring is a complex vector sum of the individual contributions of the -OCH3, -F, and -CF3 groups.

-

Overall Ring Activation/Deactivation: The powerful electron-withdrawing nature of the -CF3 group at the meta position, coupled with the inductive withdrawal of the ortho-fluorine, is expected to significantly deactivate the aromatic ring towards electrophilic aromatic substitution. While the methoxy group is an activating group, its influence is likely to be diminished by the two deactivating substituents.

-

Directing Effects: The directing effects are a result of the interplay between the ortho, para-directing methoxy and fluoro groups and the meta-directing trifluoromethyl group. The methoxy group strongly directs ortho and para. The fluorine atom also directs ortho and para. The trifluoromethyl group directs meta to its own position. This creates a complex pattern of electron density around the ring.

The following diagram illustrates the primary electronic effects at play:

Caption: Electronic effects in this compound.

Spectroscopic Analysis and Characterization

Spectroscopic techniques are invaluable for probing the electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electron density at their respective positions. Protons in electron-rich regions will be shielded (appear at a lower ppm), while those in electron-deficient regions will be deshielded (appear at a higher ppm). The coupling patterns will also provide information about the relative positions of the protons.

-

¹³C NMR: The chemical shifts of the aromatic carbons provide direct insight into the electron distribution within the ring.[14][15] Carbons attached to electron-withdrawing groups will be deshielded, while those in electron-rich positions will be shielded.[16] For example, the carbon attached to the -CF3 group is expected to have a significantly downfield chemical shift.

-

¹⁹F NMR: This technique is crucial for characterizing fluorine-containing compounds. The chemical shifts of the fluorine nuclei in the -F and -CF3 groups will be distinct and can provide information about their local electronic environments.[17]

Table 1: Predicted NMR Spectroscopic Trends for this compound

| Nucleus | Predicted Chemical Shift Trend | Rationale |

| Aromatic Protons | Generally downfield shifted | Overall deactivation of the ring by -F and -CF3 groups. |

| Methoxyl Protons | May be slightly shifted | Influence of ortho- and meta-substituents. |

| Aromatic Carbons | C3 will be significantly downfield | Strong -I effect of the -CF3 group. |

| Methoxyl Carbon | Relatively consistent with other anisoles | Less directly influenced by the C2 and C3 substituents.[15] |

| Fluorine (-F) | Characteristic chemical shift | Dependent on its position on the aromatic ring. |

| Fluorine (-CF3) | Characteristic chemical shift | Distinct from the single fluorine atom.[17] |

Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would include C-O stretching for the ether, C-F stretching for the fluoro and trifluoromethyl groups, and C=C stretching for the aromatic ring. The positions of these bands can be subtly influenced by the electronic effects of the substituents.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general approach can be outlined based on known synthetic methodologies for related compounds.[18][19] A plausible route could involve the fluorination and trifluoromethylation of a suitable anisole precursor.

General Synthetic Workflow:

Caption: A generalized synthetic workflow.

NMR Sample Preparation and Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[20]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[17][20]

-

¹H NMR Acquisition: Acquire the spectrum at room temperature.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum, using an appropriate standard for referencing.[17]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Conclusion

The electronic properties of this compound are a testament to the intricate and often competing effects of fluorine-containing substituents in aromatic systems. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the dual inductive and resonance effects of the fluorine atom, creates a unique electronic environment that significantly influences the molecule's reactivity. A thorough understanding of these principles, supported by robust spectroscopic characterization, is essential for the rational design and successful application of such molecules in drug discovery and materials science. This guide provides a foundational framework for researchers to navigate the complexities of fluorinated aromatic compounds and leverage their unique properties for innovative applications.

References

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Canadian Science Publishing. (n.d.). 13 c nmr studies: viii. 13 c spectra of some substituted anisoles.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Royal Society Publishing. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules.

- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?

- National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video).

- Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES.

- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- YouTube. (2018). Inductive Effect Vs Resonance (Rule of Organic Chemistry).

- Quora. (2017). Does fluorine or chlorine have more of a resonance effect?

- Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.

- National Institutes of Health. (n.d.). 3-(Trifluoromethyl)anisole.

- Benchchem. (n.d.). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.

- SpectraBase. (n.d.). 3-(Trifluoromethyl)anisole.

- ECHEMI. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)ANISOLE.

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.

- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.

- Unknown. (n.d.). hil5_sln.html.

- Wikipedia. (n.d.). Hammett equation.

- Unknown. (n.d.). hil8_sln.html.

- ChemicalBook. (n.d.). Anisole(100-66-3) 13C NMR spectrum.

- PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles.

- SpectraBase. (n.d.). 3-(Trifluoromethyl)anisole - Optional[Vapor Phase IR] - Spectrum.

- Benchchem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

- Sigma-Aldrich. (n.d.). 2-Fluoroanisole.

- IndiaMART. (n.d.). This compound Lab Grade (151868-17-6).

- ChemicalBook. (2022). 4-FLUORO-3-(TRIFLUOROMETHYL)ANISOLE.

- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF3) group is metadirecting in electrophilic aromatic....

- Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups.

- Google Patents. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)anisole.

- ResearchGate. (n.d.). CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides.

- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

- SynQuest Laboratories. (n.d.). 2-Fluoro-5-(trifluoromethyl)anisole.

- Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.

- ResearchGate. (2026). Synthesis of 2-trifluoromethylindole-3-acetic acid derivatives from o-trifluoroacetamidocinnamic acid derivatives by 1,4-addition of tributylphosphine and thermolysis.

- Unknown. (n.d.). Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction.

- Comptes Rendus de l'Académie des Sciences. (2024). A journey into trifluoromethylchalcogenation: some reagents from Lyon.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. hil8_sln.html [ursula.chem.yale.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Properties of 2-Fluoro-3-(trifluoromethyl)anisole

Introduction: Strategic Incorporation of Fluorine in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of these properties due to its strong electron-withdrawing nature and high lipophilicity.[2][3] This guide provides a detailed technical overview of 2-Fluoro-3-(trifluoromethyl)anisole, a valuable fluorinated building block in pharmaceutical and agrochemical research.[4] While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically deduced from established principles of organofluorine chemistry. This whitepaper will focus on a plausible and efficient synthetic route, providing in-depth procedural details and the scientific rationale behind the experimental choices.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

| Property | Value |

| CAS Number | 151868-17-6 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 164.8°C at 760 mmHg |

| Density | 1.284 g/cm³ |

| Refractive Index | 1.4352 |

| Flash Point | 62°C (144°F) |

| Solubility | Not miscible in water |

This data is compiled from various chemical supplier specifications.[4]

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be strategically approached from commercially available starting materials. The following proposed pathway is designed for efficiency and high yield, leveraging well-established and reliable chemical transformations.

Sources

Unlocking New Chemical Space: A Technical Guide to the Potential Research Areas for 2-Fluoro-3-(trifluoromethyl)anisole

Abstract

The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal, agrochemical, and materials science research. This guide delves into the untapped potential of 2-Fluoro-3-(trifluoromethyl)anisole, a unique fluorinated aromatic building block. While not yet extensively documented in the public domain, its distinct substitution pattern—an ortho-fluoro group and a meta-trifluoromethyl group relative to the methoxy moiety—presents a compelling scaffold for the development of novel chemical entities. This document outlines plausible synthetic routes, predicts key physicochemical properties, and explores promising research avenues for this versatile intermediate. Detailed experimental protocols for its potential derivatization through key organic reactions are provided to empower researchers to explore its utility in their respective fields.

Introduction: The Strategic Value of Fluorinated Anisoles

The anisole scaffold is a common motif in bioactive molecules. The introduction of fluorine and trifluoromethyl groups can profoundly alter the parent molecule's properties in a predictable manner, offering a powerful tool for lead optimization in drug discovery and the rational design of functional materials.[1][2] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3][4] The fluorine atom, with its small size and high electronegativity, can modulate pKa, influence conformation, and block metabolic pathways.[1][3]

This compound places these two powerful groups in a unique ortho/meta arrangement relative to the methoxy group, creating a distinct electronic and steric environment on the aromatic ring. This guide serves as a forward-looking technical resource, providing a scientifically grounded framework for researchers to begin exploring the chemistry and applications of this promising, yet under-explored, molecule.

Proposed Synthesis of this compound

A logical starting point is the commercially available 2-Fluoro-3-methoxyphenol .[5][6] The synthetic strategy then focuses on the introduction of the trifluoromethyl group at the 3-position.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Trifluoromethylation of 2-Fluoro-3-methoxyphenol

This protocol is a representative example and may require optimization.

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-3-methoxyphenol (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

-

Reagent Addition: Under a nitrogen atmosphere, add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) (1.5 eq).

-

Initiation: Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-